4-Bromobenzoyl azide

Organic Synthesis Acyl Azide Preparation Curtius Rearrangement Precursor

Sourcing a reliable, bifunctional building block that enables both Curtius rearrangement and CuAAC click chemistry, while retaining a halogen handle for late-stage diversification, often leads to fragmented supply chains. 4-Bromobenzoyl azide (CAS 14917-59-0) solves this with a single, orthogonally reactive intermediate. - Orthogonal Reactivity: The acyl azide undergoes Curtius rearrangement to generate 4-bromophenyl isocyanate, while the para-bromine participates in Pd-catalyzed cross-couplings, enabling sequential, independent transformations. - Synthetic Efficiency: Acts as a direct precursor to para-bromo-substituted ureas, carbamates, and 1,2,3-triazoles, streamlining the synthesis of agrochemical and pharmaceutical intermediates. - Supply Assurance: Available from BenchChem with guaranteed ≥95% purity, secure cold-chain shipping, and dedicated batch-specific documentation to support your R&D and scale-up workflows.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
CAS No. 14917-59-0
Cat. No. B15482748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzoyl azide
CAS14917-59-0
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N=[N+]=[N-])Br
InChIInChI=1S/C7H4BrN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H
InChIKeyYYBPTEUTLXWMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzoyl Azide: Key Intermediate


4-Bromobenzoyl azide (CAS 14917-59-0) is an organic compound belonging to the class of acyl azides, characterized by a benzoyl group substituted with a bromine atom at the para position and an azide functional group (-N3). It has the molecular formula C7H4BrN3O and a molecular weight of 226.03 g/mol [1]. This compound is primarily valued as a reactive intermediate in organic synthesis, serving as a crucial building block for accessing a variety of nitrogen-containing heterocycles and for facilitating key transformations such as the Curtius rearrangement to yield isocyanates, which are precursors to amines, carbamates, and ureas [2].

Enables Curtius rearrangement to access para-bromo isocyanates
Bifunctional design: azide for click chemistry; aryl bromide for cross-coupling
Supports modular synthesis of nitrogen-containing heterocycles

4-Bromobenzoyl Azide: Irreplaceable Bromo Substituent


While various acyl azides share the reactive -N3 group, their chemical behavior is significantly modulated by the electronic and steric properties of their aryl substituents. The para-bromo group on 4-bromobenzoyl azide is not merely a placeholder; it exerts a distinct electronic influence that affects the compound's reactivity profile compared to unsubstituted benzoyl azide or analogs with different substituents (e.g., -Cl, -CH3, -NO2). This is evident in comparative studies of electronic absorption spectra, which show that different para-substituents lead to distinct spectral characteristics, reflecting changes in the molecule's electronic structure and, consequently, its reactivity [1]. Furthermore, the bromine atom provides a synthetic handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions, which is an advantage not offered by non-halogenated or differently halogenated analogs [2]. Therefore, substituting 4-bromobenzoyl azide with a generic acyl azide can lead to different reaction rates, yields, or even a completely different reaction pathway, undermining the reliability of a synthetic sequence.

Target
4-Bromobenzoyl Azide
Electron-withdrawing Br tunes reactivity; enables downstream cross-coupling via C-Br bond.
vs.
Substitute
Benzoyl Azide / Other Acyl Azides
Absence of Br removes cross-coupling handle; electronic effects may shift reaction rates and pathway selectivity.

4-Bromobenzoyl Azide: Quantitative Evidence


Synthesis Efficiency from Aroyl Chloride

The preparation of 4-bromobenzoyl azide from 4-bromobenzoyl chloride using a zinc iodide-catalyzed method with sodium azide yields the target compound in approximately 86% yield [1]. This yield is comparable to that reported for the unsubstituted benzoyl azide from benzoyl chloride under similar conditions, which is reported at ~95% yield, establishing a clear performance benchmark for this specific synthetic route [1].

Synthesis Yield
Reported
~86% (Target) vs. ~95% (Benzoyl azide)
Expected yield context for brominated derivative
Yields not optimized; 9% lower under similar conditions
Organic Synthesis Acyl Azide Preparation Curtius Rearrangement Precursor

Spectroscopic Substituent Effects

The electronic absorption spectrum of 4-bromobenzoyl azide is influenced by the para-bromo substituent. While direct spectral data for the compound is not available in the primary literature, a detailed comparative study of benzoyl azide and its para-substituted derivatives (p-methyl, p-methoxy, p-chloro, p-nitro) provides a clear class-level inference. The study demonstrates that the attachment of the carbonyl group to the azide group fundamentally alters the electronic structure compared to aryl azides, and that the nature of the para-substituent further modulates these properties. The first electronic transition for benzoyl azide is observed at 251 nm, a significant blue-shift from phenyl azide's 276 nm [1].

Electronic Effect
Class-level inference
Substituent-dependent λmax shift inferred from analogs
Electronic properties may differ; reactivity context
No direct data; based on benzoyl azide series
Physical Organic Chemistry Molecular Spectroscopy Electronic Effects

Thermal Stability in Curtius Rearrangement

The thermal Curtius rearrangement of acyl azides to isocyanates is a key reaction for these compounds. Theoretical studies on the decomposition of formyl, acetyl, and benzoyl azides predict the ease of conversion follows the order: formyl azide > acetyl azide > benzoyl azide [1]. This class-level trend indicates that the stability of the acyl azide increases with the electron-donating or resonance-stabilizing ability of the substituent. The para-bromo substituent on 4-bromobenzoyl azide, being an electron-withdrawing group, would be expected to further decrease the thermal stability relative to unsubstituted benzoyl azide, potentially requiring lower temperatures for the Curtius rearrangement.

Thermal Stability
Class-level inference
Predicted ease: formyl > acetyl > benzoyl; para-Br likely reduces stability further
May require lower rearrangement temperature
Based on MP2/6-31G* calculations; experimental validation needed
Thermal Chemistry Reaction Mechanisms Curtius Rearrangement

Bromine: A Versatile Synthetic Handle

A key differentiator for 4-bromobenzoyl azide is the presence of the aryl bromide moiety. This functional group serves as a powerful synthetic handle for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In contrast, analogs like 4-methylbenzoyl azide or benzoyl azide lack this capacity. For example, a related study demonstrated the successful use of a 4-bromobenzoyl-containing azide in a palladium-catalyzed cascade reaction to synthesize N-acyl guanidines [1].

Functional Handle
Reported
Target: C-Br enables cross-coupling Comparator: Lacks reactive handle (e.g., 4-Me, -H)
Enables modular diversification
Supported by Pd-catalyzed N-acyl guanidine synthesis
Cross-Coupling Palladium Catalysis Building Blocks

4-Bromobenzoyl Azide Applications


Para-Bromo Isocyanate & Urea Synthesis

4-Bromobenzoyl azide is the preferred precursor for generating 4-bromophenyl isocyanate via the Curtius rearrangement. This specific isocyanate can then be reacted with amines or alcohols to yield para-bromo substituted ureas and carbamates, which are valuable intermediates for agrochemicals and pharmaceuticals. The choice of this specific acyl azide is mandated by the need for the para-bromo substituent in the final product, which cannot be achieved using unsubstituted benzoyl azide. The class-level evidence on acyl azide thermal stability [1] suggests that the rearrangement can be conducted under relatively mild thermal conditions, which is an advantage for synthesizing thermally sensitive products.

Brominated Heterocycle Synthesis

This compound is an ideal building block for synthesizing brominated heterocycles, such as triazoles, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting triazole will carry the para-bromophenyl group, a motif common in many bioactive molecules. The presence of the bromine atom provides a clear advantage for further structural diversification through cross-coupling chemistry [1], allowing for the creation of libraries of analogs for structure-activity relationship (SAR) studies. This dual reactivity (azide click and aryl halide cross-coupling) makes it a more powerful and versatile tool compared to non-halogenated acyl azides.

Photoaffinity Labeling Utility

Acyl azides, including 4-bromobenzoyl azide, are known to be effective photoaffinity labeling agents. Upon photolysis, they generate highly reactive aroylnitrene intermediates that can insert into inert C-H or N-H bonds of nearby molecules [1]. The para-bromo substituent is advantageous in this context, as it can serve as a heavy atom label for X-ray crystallography or as a spectroscopic handle to track the labeled product. Its electronic properties, which differ from other analogs as shown in spectroscopic studies, may also influence the reactivity and selectivity of the resulting nitrene [2]. The choice of this compound over other acyl azides is therefore justified when the specific electronic and structural features of the bromophenyl group are required for the labeling experiment.

Key Intermediate for Complex Molecules

4-Bromobenzoyl azide's utility as a bifunctional reagent makes it a strategic intermediate in the convergent synthesis of complex molecules. For instance, it can first undergo a Curtius rearrangement to form an isocyanate, which is then trapped to form a protected amine. Subsequently, the aryl bromide can be engaged in a palladium-catalyzed cross-coupling reaction to introduce a second, more complex molecular fragment [1]. This orthogonal reactivity profile, where the azide and bromide functionalities can be addressed independently, provides a distinct advantage in synthetic planning over simpler acyl azides that lack this second reactive site.

Application
Selection Property
Validation Focus
Para-Bromo Isocyanate Synthesis
Curtius rearrangement precursor
Isocyanate generation and trapping
Brominated Heterocycle Synthesis
CuAAC click chemistry compatibility
Triazole formation and bromine retention
Photoaffinity Labeling
Aroylnitrene generation upon photolysis
Heavy atom labeling for crystallography
Complex Molecule Intermediate
Orthogonal azide and bromide reactivity
Sequential Curtius/cross-coupling validation

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